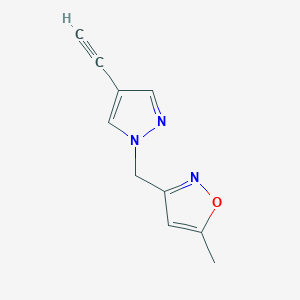![molecular formula C19H22N2O4 B8695516 Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate](/img/structure/B8695516.png)
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a cyano group, a carbonyl group, and a spiro linkage, makes it a versatile molecule for chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be formed through a cyclization reaction involving a benzopyran derivative and a piperidine derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Protection and Deprotection Steps: : The tert-butyl group is typically introduced as a protecting group for the carboxylate functionality. This can be achieved using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to identify the most efficient and cost-effective process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the carbonyl group to form alcohol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
-
Substitution: : The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives. Reagents like alkyl halides or aryl halides can be used under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, aryl halides, NaCN, KCN
Major Products
Oxidation: N-oxides, hydroxyl derivatives
Reduction: Alcohol derivatives
Substitution: Substituted cyano derivatives
Scientific Research Applications
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.
-
Material Science: : The compound’s spirocyclic structure can impart unique physical properties, making it useful in the development of advanced materials such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and carbonyl group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic core provides structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-3-carboxylate
- 2-{4’-tert-butyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexan]-7-yloxy}acetic acid
Uniqueness
Tert-butyl 6-cyano-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate is unique due to the presence of the cyano group, which provides additional reactivity and potential for further functionalization. The spirocyclic structure also imparts distinct physical and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
tert-butyl 6-cyano-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-18(2,3)25-17(23)21-8-6-19(7-9-21)11-15(22)14-10-13(12-20)4-5-16(14)24-19/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
BCBYXCDVANNBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
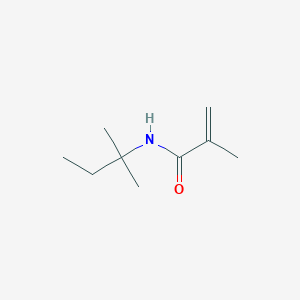
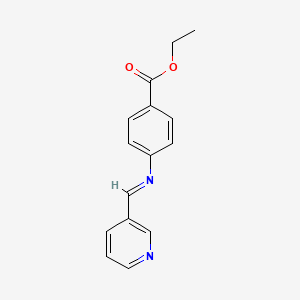
![5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8695467.png)
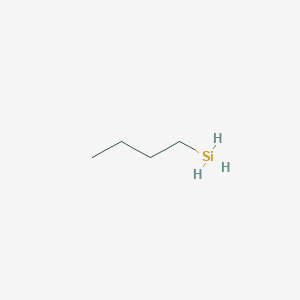

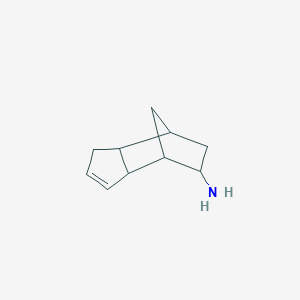
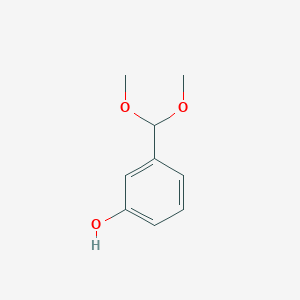
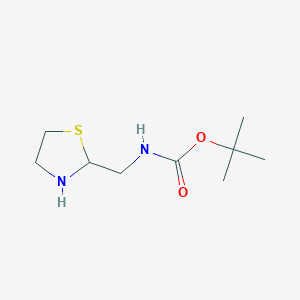
![N-{4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B8695507.png)
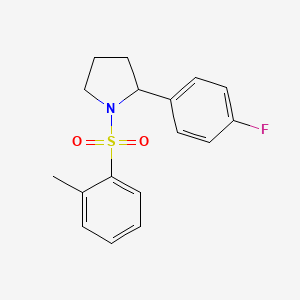
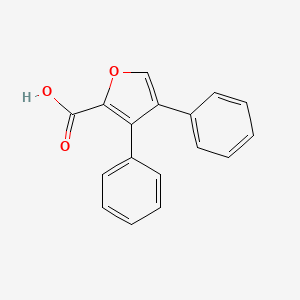
![4-[4-(chloromethyl)-2-thiazolyl]Pyridine](/img/structure/B8695541.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one Hydrochloride](/img/structure/B8695547.png)
